molecular formula C45H32O6Si B14649935 Triphenyl 4,4',4''-(phenylsilanetriyl)tribenzoate CAS No. 52996-86-8

Triphenyl 4,4',4''-(phenylsilanetriyl)tribenzoate

Cat. No.: B14649935
CAS No.: 52996-86-8
M. Wt: 696.8 g/mol
InChI Key: XGNDPSSOFCJPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyl 4,4’,4’'-(phenylsilanetriyl)tribenzoate is a chemical compound with the molecular formula C27H20O6Si. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenylsilanetriyl core bonded to three benzoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl 4,4’,4’'-(phenylsilanetriyl)tribenzoate typically involves the reaction of phenylsilanetriyl chloride with benzoic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of Triphenyl 4,4’,4’'-(phenylsilanetriyl)tribenzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Triphenyl 4,4’,4’'-(phenylsilanetriyl)tribenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triphenyl 4,4’,4’'-(phenylsilanetriyl)tribenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Triphenyl 4,4’,4’'-(phenylsilanetriyl)tribenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, depending on the reaction conditions. It can also form stable complexes with metal ions, which can influence various biochemical and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenyl 4,4’,4’'-(phenylsilanetriyl)tribenzoate is unique due to its phenylsilanetriyl core, which imparts distinct chemical and physical properties. This structural feature allows for versatile applications in various fields, making it a valuable compound for scientific research .

Properties

CAS No.

52996-86-8

Molecular Formula

C45H32O6Si

Molecular Weight

696.8 g/mol

IUPAC Name

phenyl 4-[bis(4-phenoxycarbonylphenyl)-phenylsilyl]benzoate

InChI

InChI=1S/C45H32O6Si/c46-43(49-36-13-5-1-6-14-36)33-21-27-40(28-22-33)52(39-19-11-4-12-20-39,41-29-23-34(24-30-41)44(47)50-37-15-7-2-8-16-37)42-31-25-35(26-32-42)45(48)51-38-17-9-3-10-18-38/h1-32H

InChI Key

XGNDPSSOFCJPJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[Si](C3=CC=CC=C3)(C4=CC=C(C=C4)C(=O)OC5=CC=CC=C5)C6=CC=C(C=C6)C(=O)OC7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.